molecular formula C8H3BrN2 B065692 5-Bromoisophthalonitrile CAS No. 160892-07-9

5-Bromoisophthalonitrile

Cat. No. B065692
CAS RN: 160892-07-9
M. Wt: 207.03 g/mol
InChI Key: KEODZYDOBHDZOT-UHFFFAOYSA-N
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Description

5-Bromoisophthalonitrile is a chemical compound with the molecular formula C8H3BrN2. Its molecular weight is 207.03 g/mol . It is also known by other names such as 5-Bromo-1,3-Benzenedicarbonitrile and 5-bromobenzene-1,3-dicarbonitrile .


Molecular Structure Analysis

The molecular structure of 5-Bromoisophthalonitrile consists of a benzene ring substituted with a bromine atom and two nitrile groups . The InChI code for this compound is 1S/C8H3BrN2/c9-8-2-6(4-10)1-7(3-8)5-11/h1-3H .


Physical And Chemical Properties Analysis

5-Bromoisophthalonitrile has a molecular weight of 207.03 g/mol . It has a computed XLogP3-AA value of 2.1, which is a measure of its lipophilicity . It has no hydrogen bond donors, two hydrogen bond acceptors, and no rotatable bonds . Its exact mass and monoisotopic mass are both 205.94796 g/mol . Its topological polar surface area is 47.6 Ų . It has a heavy atom count of 11 .

Scientific Research Applications

Design and Synthesis of Novel Derivatives

5-Bromoisophthalonitrile is used in the design and synthesis of novel 5-bromo derivatives of indole phytoalexins . These derivatives are synthesized using a straightforward approach and are screened for antiproliferative/cytotoxic activity against human cancer cell lines .

Antiproliferative Potency

The antiproliferative potency of some 5-bromosubstituted analogues of indole phytoalexins is better or comparable to that of cisplatin, a chemotherapy medication used to treat various types of cancers . Moreover, the toxicity of these compounds on 3T3 cells is lower than that of cisplatin .

Antifungal Activities

Indole phytoalexins, which can be synthesized using 5-Bromoisophthalonitrile, exhibit a wide range of antifungal activities .

Antibacterial Effect

These compounds also have a moderate antibacterial effect .

Antiprotozoal Activity

Indole phytoalexins have been found to have antiprotozoal activity .

Anti-aggregation Effect

The anti-aggregation effect of spirobrassinin, a type of indole phytoalexin, has been demonstrated in the cerebrospinal fluid of patients with multiple sclerosis .

Cancer Chemopreventive Properties

Indole phytoalexins have been shown to have cancer chemopreventive properties . It has been proven that high consumption of cruciferous vegetables, which are prolific producers of indole phytoalexins, may decrease human cancer risk .

Anticancer and Antiproliferative Effects

Indole phytoalexins display anticancer and antiproliferative effects against human cancer cell lines .

Safety And Hazards

5-Bromoisophthalonitrile is associated with certain hazards. It has been assigned the GHS07 pictogram and the signal word "Warning" . Hazard statements associated with this compound include H302 (harmful if swallowed), H312 (harmful in contact with skin), and H332 (harmful if inhaled) . Precautionary measures include wearing protective gloves and eye/face protection .

properties

IUPAC Name

5-bromobenzene-1,3-dicarbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H3BrN2/c9-8-2-6(4-10)1-7(3-8)5-11/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KEODZYDOBHDZOT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1C#N)Br)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H3BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50617980
Record name 5-Bromobenzene-1,3-dicarbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50617980
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Bromoisophthalonitrile

CAS RN

160892-07-9
Record name 5-Bromobenzene-1,3-dicarbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50617980
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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